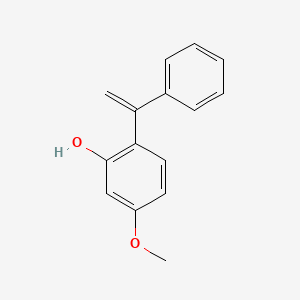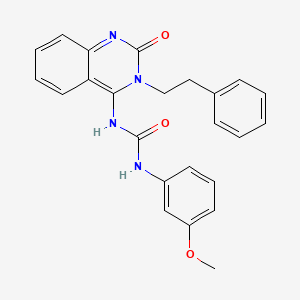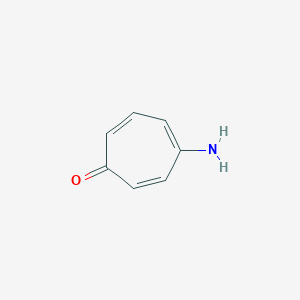
Naphthalen-2-yl(m-tolyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-2-yl(m-tolyl)sulfane is an organic compound with the molecular formula C17H14S It is characterized by the presence of a naphthalene ring and a tolyl group connected through a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Naphthalen-2-yl(m-tolyl)sulfane can be synthesized through a coordination reaction under solvothermal conditions. One method involves dissolving bipyridine and 2-naphthalenethiol in dimethylformamide (DMF), followed by the addition of a copper(I) iodide solution in acetonitrile under ultrasonication. The mixture is then sealed and heated to 180°C for 20 hours. Upon cooling and filtration, colorless crystals of the compound can be obtained .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalen-2-yl(m-tolyl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typically used.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Naphthalen-2-yl(m-tolyl)sulfane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mécanisme D'action
The mechanism of action of Naphthalen-2-yl(m-tolyl)sulfane involves its interaction with various molecular targets. The sulfur atom can form bonds with metal ions, making it useful in coordination chemistry. The aromatic rings can participate in π-π interactions, influencing the compound’s behavior in biological systems and materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di(naphthalen-2-yl)sulfane: Similar structure but with two naphthalene rings.
Naphthalene-2-sulfonic acid: Contains a sulfonic acid group instead of a tolyl group.
Uniqueness
Naphthalen-2-yl(m-tolyl)sulfane is unique due to the presence of both a naphthalene ring and a tolyl group connected through a sulfur atom.
Propriétés
Formule moléculaire |
C17H14S |
|---|---|
Poids moléculaire |
250.4 g/mol |
Nom IUPAC |
2-(3-methylphenyl)sulfanylnaphthalene |
InChI |
InChI=1S/C17H14S/c1-13-5-4-8-16(11-13)18-17-10-9-14-6-2-3-7-15(14)12-17/h2-12H,1H3 |
Clé InChI |
CSTWHRLDXJVEED-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)SC2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-chlorobenzyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14126710.png)
![10H-Benz[b]indeno[2,1-d]thiophen-6-amine, N-(2-bromophenyl)-10,10-dimethyl-](/img/structure/B14126716.png)


![(2R,4S)-6-Fluoro-2-methylspiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B14126722.png)

![1-(Benzo[d]thiazol-2-yl)-3-(4-phenylbutyl)urea](/img/structure/B14126733.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B14126739.png)


![4-Bromo-3-fluoro-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14126746.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14126751.png)
